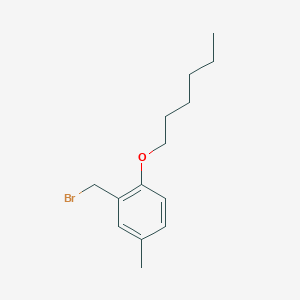
2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene is an organic compound with the molecular formula C14H21BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a hexyloxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(hexyloxy)-4-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms involving brominated compounds.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene involves its reactivity as a brominated compound. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The hexyloxy and methyl groups influence the compound’s solubility and reactivity, allowing for selective transformations in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene: Unique due to the presence of both a hexyloxy and a methyl group on the benzene ring.
2-(Bromomethyl)-1-(hexyloxy)benzene: Lacks the methyl group, resulting in different reactivity and applications.
2-(Bromomethyl)-4-methylbenzene: Lacks the hexyloxy group, affecting its solubility and reactivity.
Uniqueness
The combination of the bromomethyl, hexyloxy, and methyl groups in this compound provides a unique set of properties that make it valuable in specific synthetic and research applications. The presence of the hexyloxy group enhances its solubility in organic solvents, while the bromomethyl group offers a reactive site for further chemical transformations.
Properties
CAS No. |
697289-25-1 |
|---|---|
Molecular Formula |
C14H21BrO |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-(bromomethyl)-1-hexoxy-4-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-4-5-6-9-16-14-8-7-12(2)10-13(14)11-15/h7-8,10H,3-6,9,11H2,1-2H3 |
InChI Key |
HBSPKDCUJAOUOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)

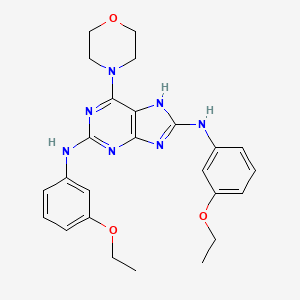
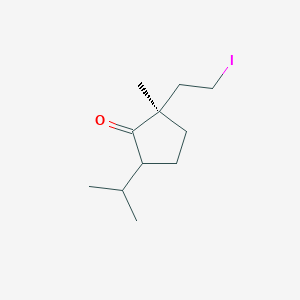
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

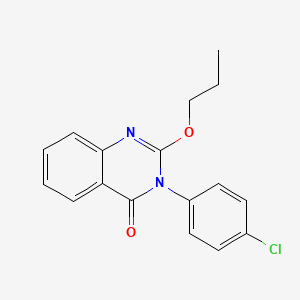
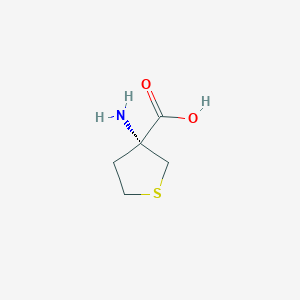
![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
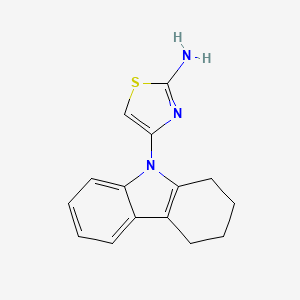
![(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12533875.png)
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)
![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)
